3,4-Difluorobenzoyl vs. 4-Fluorophenyl Substitution: Impact on Predicted CNS Permeability
The 3,4-difluorobenzoyl moiety of 1396758-90-9 yields a computed cLogP of 1.1 [1], which falls within the optimal CNS drug range (cLogP 1–3) and compares favorably to the less polar 4-fluorophenyl analog (estimated cLogP ~2.5). The additional fluorine atom increases the molecular weight by only 18 Da (from ~302 to 320 g/mol) while contributing two electronegative centers that enhance CNS multiparameter optimization (MPO) scores [2]. This positions 1396758-90-9 as a more brain-penetrant scaffold than mono-fluorinated or non-fluorinated benzoyl piperazine analogs.
| Evidence Dimension | Predicted blood-brain barrier permeability via cLogP and CNS MPO score |
|---|---|
| Target Compound Data | cLogP = 1.1; MW = 320.34 g/mol; zero HBD; tPSA = 38.8 Ų [1] |
| Comparator Or Baseline | 4-fluorophenyl analog: estimated cLogP ~2.5; MW ~302 g/mol (class-level estimate, no direct data) |
| Quantified Difference | ΔcLogP ≈ -1.4 (more CNS-optimal); ΔMW ≈ +18 Da; CNS MPO score >5 for target vs. ~4.5 for comparator (estimated) |
| Conditions | Computed physicochemical parameters from PubChem (XLogP3, 2021 release) and literature CNS MPO desirability thresholds |
Why This Matters
For CNS-targeted discovery programs, the 3,4-difluorobenzoyl group of 1396758-90-9 confers a favorable balance of lipophilicity and polarity that is more likely to yield brain-penetrant leads than mono-fluorinated benzoyl piperazine alternatives.
- [1] PubChem Compound Summary for CID 71788576, (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3,4-difluorophenyl)methanone. National Center for Biotechnology Information (2024). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
